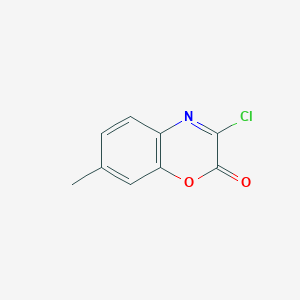![molecular formula C20H20 B14439629 2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene CAS No. 78646-24-9](/img/structure/B14439629.png)
2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a subject of interest in various fields of scientific research. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with two phenyl groups and a methyl group attached, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a diene and a dienophile under controlled conditions leads to the formation of the bicyclic structure. For instance, the reaction of 1,3-diphenyl-1,3-butadiene with 2-methyl-1,3-butadiene in the presence of a catalyst can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Norbornene: A bicyclic compound with a similar structure but lacking the phenyl groups.
2-Methyl-2-norbornene: Similar to 2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene but without the phenyl groups.
2,3-Dimethylbicyclo[2.2.1]hept-2-ene: Another bicyclic compound with methyl groups but different substitution patterns.
Uniqueness
2-Methyl-1,3-diphenylbicyclo[221]hept-2-ene is unique due to the presence of both phenyl and methyl groups on the bicyclic framework, which imparts distinct chemical and physical properties
Properties
CAS No. |
78646-24-9 |
|---|---|
Molecular Formula |
C20H20 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C20H20/c1-15-19(16-8-4-2-5-9-16)17-12-13-20(15,14-17)18-10-6-3-7-11-18/h2-11,17H,12-14H2,1H3 |
InChI Key |
NUCQZPSXXIKANL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2CCC1(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


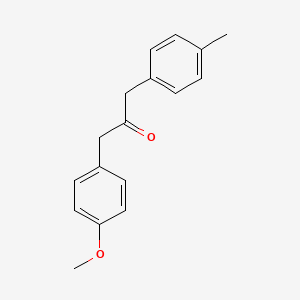
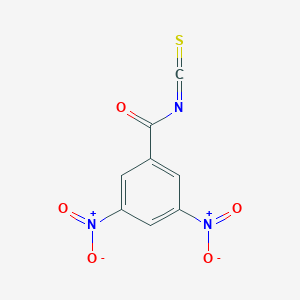

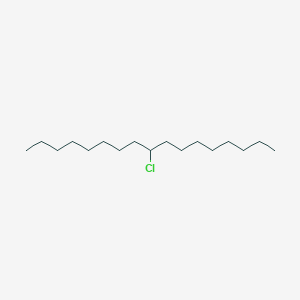
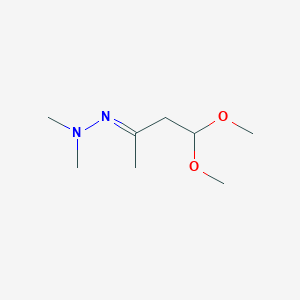
![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
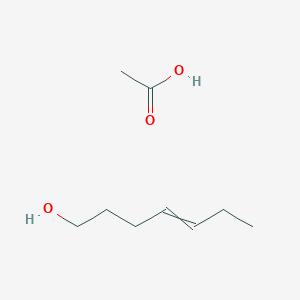
![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
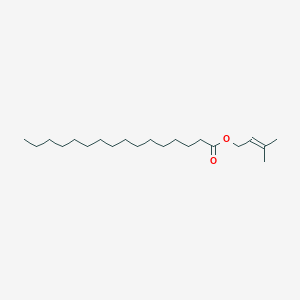
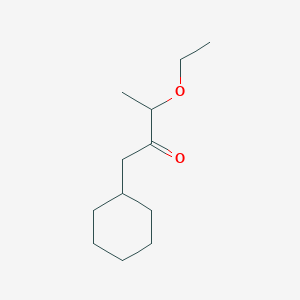

![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)

